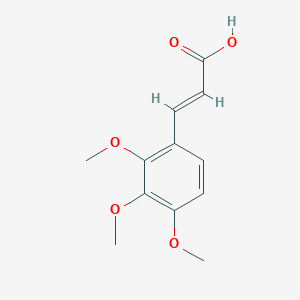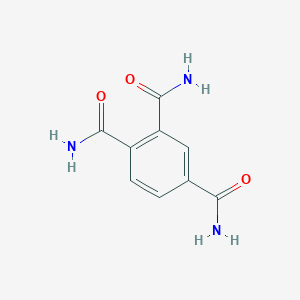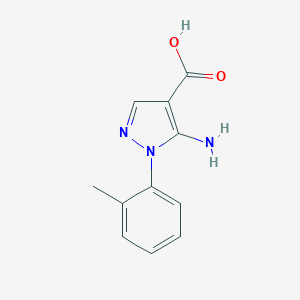
N2,N2,N4,N4-tetraethyl-N6-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane. The presence of an excess of the corresponding amine ensures high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Reduction: Amino-substituted triazines.
Oxidation: N-oxides of the triazine compound.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group and triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat lung, breast, and ovarian cancer.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is unique due to the presence of the nitro group and the specific substitution pattern on the triazine ring
Properties
CAS No. |
326914-05-0 |
|---|---|
Molecular Formula |
C17H25N7O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
InChI Key |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)


amine](/img/structure/B176978.png)






![N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B176991.png)

